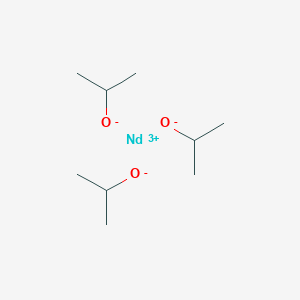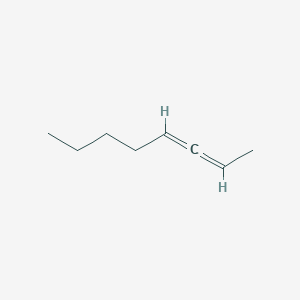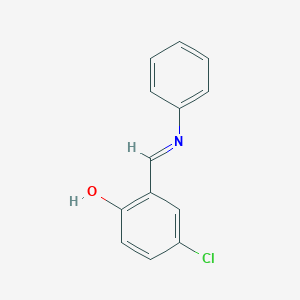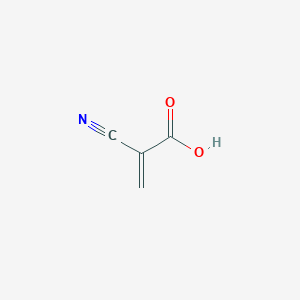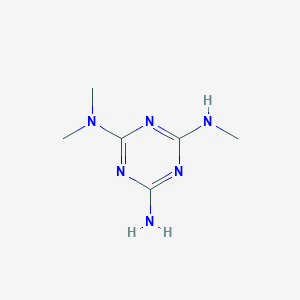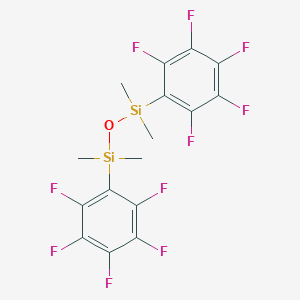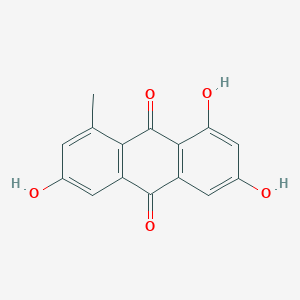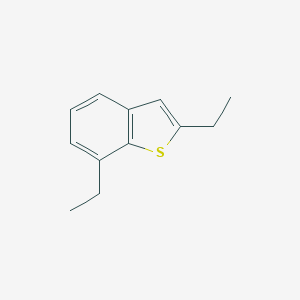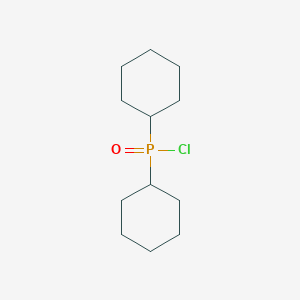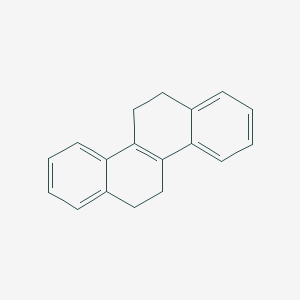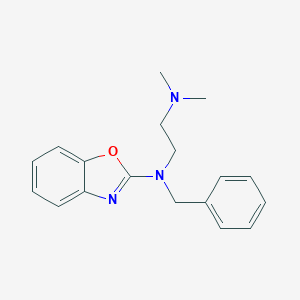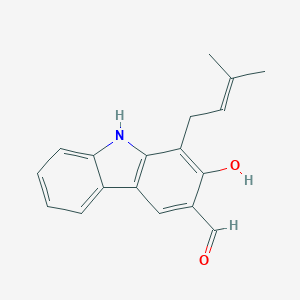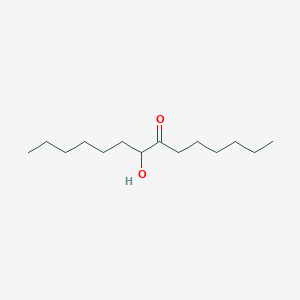
8-Hydroxytetradecan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxytetradecan-7-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a ketone that belongs to the class of aliphatic compounds and has a molecular formula of C14H28O2. The compound is synthesized using a variety of methods and has been found to have numerous biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 8-Hydroxytetradecan-7-one is not fully understood. However, it is believed to act as a competitive inhibitor of fatty acid hydroxylase. This inhibition leads to an accumulation of fatty acids in the cell, which can have various effects on cellular function and metabolism.
Effets Biochimiques Et Physiologiques
Research has shown that 8-Hydroxytetradecan-7-one has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Other studies have shown that 8-Hydroxytetradecan-7-one can improve insulin sensitivity and reduce the risk of developing metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 8-Hydroxytetradecan-7-one in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a promising candidate for developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Hydroxytetradecan-7-one is its potential toxicity. The compound has been found to be cytotoxic in some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 8-Hydroxytetradecan-7-one. One of the most promising areas of research is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further investigation is needed to understand the mechanism of action of the compound fully. This understanding could lead to the development of new treatments for metabolic disorders and other diseases. Finally, research is needed to determine the safety and efficacy of 8-Hydroxytetradecan-7-one in human trials.
Conclusion
In conclusion, 8-Hydroxytetradecan-7-one is a synthetic compound that has numerous scientific research applications. The compound is relatively easy to synthesize and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the compound shows promise as a potential treatment for cancer and metabolic disorders. Further research is needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in human trials.
Méthodes De Synthèse
There are several methods for synthesizing 8-Hydroxytetradecan-7-one, including the reaction of 1-bromotetradecane with copper(I) oxide and oxygen gas, as well as the reaction of tetradecanoic acid with hydroxylamine hydrochloride and sodium acetate. Another method involves the reaction of 1-bromotetradecane with sodium hydroxide and hydrogen peroxide. The synthesis method used depends on the desired purity and yield of the compound.
Applications De Recherche Scientifique
8-Hydroxytetradecan-7-one has been found to have numerous scientific research applications. One of the most significant applications is in the field of biochemistry, where it is used as a substrate for the enzyme fatty acid hydroxylase. This enzyme plays a crucial role in the metabolism of lipids and is essential for maintaining proper cellular function. Additionally, 8-Hydroxytetradecan-7-one has been used in studies investigating the role of lipids in the development of various diseases, including cancer and metabolic disorders.
Propriétés
Numéro CAS |
18229-17-9 |
|---|---|
Nom du produit |
8-Hydroxytetradecan-7-one |
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
8-hydroxytetradecan-7-one |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
Clé InChI |
PQESRTWBQJRGON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)CCCCCC)O |
SMILES canonique |
CCCCCCC(C(=O)CCCCCC)O |
Autres numéros CAS |
18229-17-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
